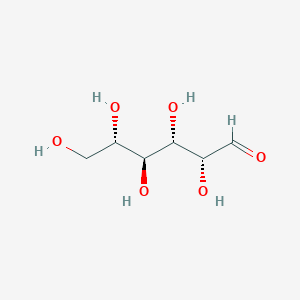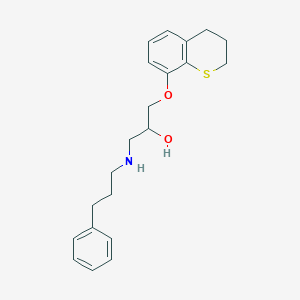
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman, also known as HT-7, is a synthetic compound that belongs to the class of thiochroman derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.
Mecanismo De Acción
The exact mechanism of action of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
In Alzheimer's disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of the disease. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
In cardiovascular disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve endothelial function by increasing nitric oxide production and reducing oxidative stress. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cardiovascular function.
Efectos Bioquímicos Y Fisiológicos
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit cell growth, induce apoptosis, and reduce invasion and metastasis. In Alzheimer's disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to reduce oxidative stress and inflammation, protect against beta-amyloid-induced neurotoxicity, and improve cognitive function. In cardiovascular disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve cardiac function, reduce myocardial infarct size, reduce blood pressure, and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also stable and can be easily purified by recrystallization. However, one limitation of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman. In cancer research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential anticancer drug. In Alzheimer's disease research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential neuroprotective agent. In cardiovascular research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential cardioprotective agent. Additionally, future studies could investigate the safety and efficacy of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman in humans.
Métodos De Síntesis
The synthesis of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman involves the reaction of 2-hydroxy-3-(3-phenylpropylamino)propyl mercaptan with 2-bromoethyl-4-methyl-6-oxo-2H-pyran-3-carboxylate in the presence of a base. The reaction yields 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In Alzheimer's disease research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to protect against beta-amyloid-induced neurotoxicity, a hallmark of Alzheimer's disease. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of Alzheimer's disease.
In cardiovascular research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart attack. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to reduce blood pressure and improve endothelial function, which are important factors in the development of cardiovascular disease.
Propiedades
Número CAS |
153804-64-9 |
|---|---|
Nombre del producto |
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman |
Fórmula molecular |
C21H27NO2S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(3-phenylpropylamino)propan-2-ol |
InChI |
InChI=1S/C21H27NO2S/c23-19(15-22-13-5-9-17-7-2-1-3-8-17)16-24-20-12-4-10-18-11-6-14-25-21(18)20/h1-4,7-8,10,12,19,22-23H,5-6,9,11,13-16H2 |
Clave InChI |
XJPPEPXJMDIVJU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCC(CNCCCC3=CC=CC=C3)O)SC1 |
SMILES canónico |
C1CC2=C(C(=CC=C2)OCC(CNCCCC3=CC=CC=C3)O)SC1 |
Sinónimos |
1-((3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy)-3-((3-phenylpropyl)amino )-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



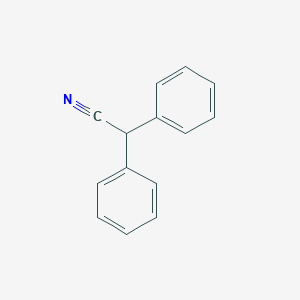
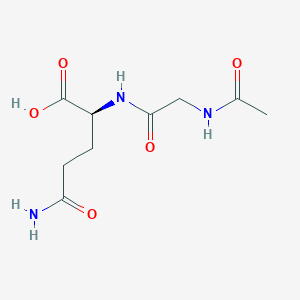
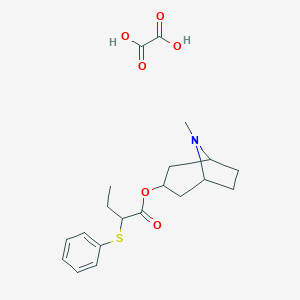
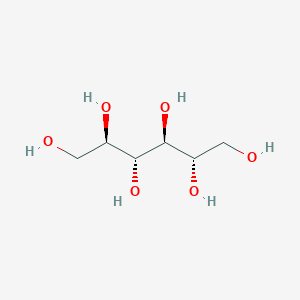
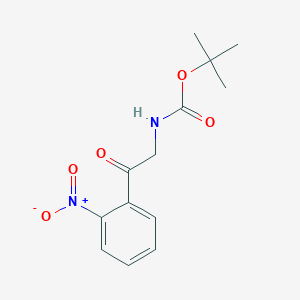
![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
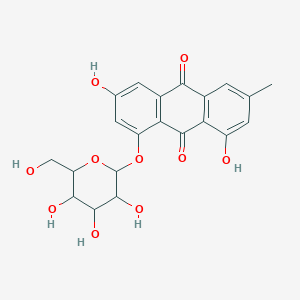
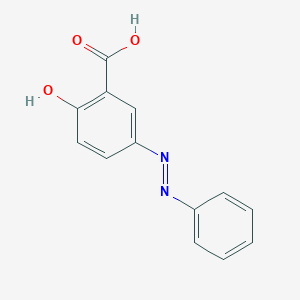
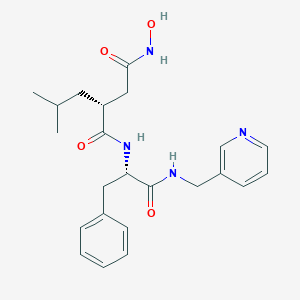
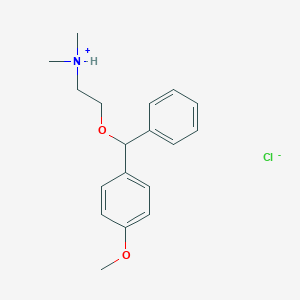
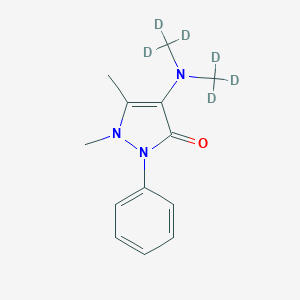
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)
